N-benzyl-2,6-difluoropyrimidin-4-amine
Description
Properties
CAS No. |
189003-08-5 |
|---|---|
Molecular Formula |
C11H9F2N3 |
Molecular Weight |
221.2 |
Purity |
95 |
Origin of Product |
United States |
Computational Chemistry and Theoretical Investigations of N Benzyl 2,6 Difluoropyrimidin 4 Amine and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of computational chemistry, offering a detailed view of the electronic structure and energetic properties of molecules.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules like N-benzyl-2,6-difluoropyrimidin-4-amine and its analogs. researchgate.netnih.gov The B3LYP/6-31G(d,p) level of theory is a common choice for these calculations, providing reliable results for molecular geometry and thermodynamic properties. researchgate.net
The electronic structure of pyrimidine (B1678525) derivatives is of significant interest due to their diverse biological activities. researchgate.netijcce.ac.ir DFT calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its reactivity and interaction with other molecules. ijcce.ac.ir For instance, the geometry of a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) was optimized using DFT, revealing key structural parameters like bond lengths and angles. nih.gov Such studies are often complemented by experimental techniques like FTIR and NMR spectroscopy to validate the calculated structures. nih.gov
HOMO-LUMO Energy Calculations and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wjarr.comresearchgate.net A smaller energy gap suggests higher reactivity. wjarr.comnih.gov
For pyrimidine derivatives, HOMO-LUMO energy calculations have shown that they can be better electron donors and acceptors compared to other compounds like ibuprofen. wjarr.com For example, certain pyrimidine derivatives exhibit high HOMO energy values (ranging from -5.57eV to -5.46eV) and low LUMO energy values (from -1.94eV to -1.59eV), indicating their potential as good electron donors and acceptors. wjarr.com The energy gap for these derivatives can be as low as 3.63eV to 3.88eV, signifying high chemical reactivity. wjarr.com These calculations are instrumental in predicting how these molecules will behave in chemical reactions. researchgate.netresearchgate.net
Table 1: Quantum Chemical Parameters of Pyrimidine Derivatives
| Parameter | Pyrimidine Derivative 1 | Pyrimidine Derivative 2 | Pyrimidine Derivative 3 | Ibuprofen |
| E_HOMO (eV) | -5.57 | -5.46 | -5.52 | -6.03 |
| E_LUMO (eV) | -1.94 | -1.59 | -1.64 | -0.01 |
| Energy Gap (ΔE) (eV) | 3.63 | 3.88 | 3.88 | 6.02 |
| Chemical Hardness (η) (eV) | 1.81 | 1.94 | 1.94 | 3.01 |
| Electronegativity (χ) (eV) | 3.75 | 3.53 | 3.58 | 3.02 |
| Electrophilicity Index (ω) (eV) | 3.88 | 3.20 | 3.29 | 1.51 |
This table presents a comparison of calculated quantum chemical parameters for three pyrimidine derivatives and ibuprofen, based on data from a DFT study. wjarr.com
Natural Population Analysis (NPA) for Charge Distribution Characterization
Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge on the atoms within a molecule. researchgate.net This analysis provides insights into the electrostatic potential and reactive sites of a molecule. researchgate.net For pyrimidine derivatives, NPA helps in understanding the charge distribution, which is influenced by the presence of heteroatoms. researchgate.net
The analysis of natural bond orbitals (NBO) and NPA can reveal sites susceptible to electrophilic and nucleophilic attacks. researchgate.net For example, in a study of a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, NPA was used to calculate the charge distribution. nih.gov This information is crucial for understanding the molecule's stability arising from charge delocalization. researchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are indispensable tools for predicting how a molecule might interact with biological targets, which is a key aspect of drug discovery.
Molecular Docking for Ligand-Target Interaction Prediction (as applied to related N-benzyl pyrimidine derivatives)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govremedypublications.com This method is extensively used to predict the interaction between a ligand (like a pyrimidine derivative) and a biological target, typically a protein. nih.govremedypublications.comnih.govnih.gov
Studies on N-benzyl pyrimidine derivatives have employed molecular docking to understand their potential as inhibitors of various enzymes. acs.orgnih.gov For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies. acs.orgnih.gov The docking studies help in visualizing the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. researchgate.net
Binding Affinity Predictions with Biological Macromolecules
Binding affinity is a measure of the strength of the binding interaction between a ligand and its target. In molecular docking studies, this is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. researchgate.net
For N-benzyl pyrimidine derivatives, binding affinity predictions are crucial for assessing their potential as therapeutic agents. acs.orgresearchgate.net For example, in the study of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, a strong correlation was found between the compound's inhibitory potency (IC50 values) and their activity in cancer cells. nih.gov This highlights the predictive power of combining computational binding affinity predictions with experimental validation. nih.govacs.org
Identification of Key Intermolecular Interactions
The nature and strength of intermolecular interactions are fundamental to the mechanism of action of bioactive molecules, dictating how they bind to biological targets. For this compound and its analogs, these interactions are primarily characterized by hydrogen bonding and hydrophobic contacts.
Hydrogen bonds are critical for the specificity of ligand-receptor binding. In analogs such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, the pyrimidine nitrogen atoms and the amine proton are key sites for forming hydrogen bonds. nih.govnih.gov For instance, crystal structure analysis of N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine reveals that molecules are linked into dimers through pairs of N—H···N hydrogen bonds. researchgate.net The presence of fluorine atoms in this compound can further influence these interactions through the formation of halogen bonds or by modulating the acidity of nearby protons.
| Analog Compound | Interaction Type | Interacting Groups | Significance |
|---|---|---|---|
| N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine | Hydrogen Bond | Amine (N-H) and Pyrimidine Nitrogen | Dimer formation in crystal structure. researchgate.net |
| N6-benzyl-N4-(4-chlorophenyl) quinazoline-2,4,6-triamine | Hydrophobic | Benzyl (B1604629) group | Favorable affinity to EGFR-TK active site. nih.gov |
| Pyrido- and pyrimido-[1,2-a]benzimidazole-8,9-diones | Hydrogen Bond | Amino and Carbonyl groups | Stabilization of supramolecular structure. acs.org |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a powerful tool for understanding the flexibility of molecules and the dynamics of their interactions with biological targets over time. For this compound and its analogs, MD simulations can reveal the most stable conformations and how these conformations influence binding.
These simulations can predict the stability of different molecular arrangements. For example, studies on quinazoline-2,4,6-triamine derivatives have utilized MD simulations to assess the stability of ligand-protein complexes, showing that compounds with a benzyl group can maintain stable interactions within a receptor's active site. nih.gov The conformational flexibility of the benzyl group allows it to adopt various orientations to optimize interactions with the binding pocket.
Furthermore, MD simulations can elucidate the dynamics of the binding process itself. By tracking the movement of the ligand and protein atoms over time, researchers can identify key conformational changes that occur upon binding and unbinding. This information is crucial for understanding the kinetics of the interaction and for designing molecules with improved residence times at their targets.
In Silico Pharmacokinetic Predictions
In the early stages of drug discovery, predicting the pharmacokinetic properties of a compound can help to identify potential liabilities and guide molecular design. For this compound and its analogs, various physicochemical and pharmacokinetic parameters can be estimated using computational models. These predictions, however, exclude ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Key predicted properties often include lipophilicity (logP), aqueous solubility (logS), and the potential for plasma protein binding. For instance, in silico studies on novel pyrimidine derivatives have been used to assess their drug-like properties. nih.govjclinical.org The introduction of fluorine atoms, as in this compound, is known to affect these properties, often increasing lipophilicity and metabolic stability. nih.gov
Computational tools can also predict a compound's adherence to established principles like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability. While these in silico predictions are estimations, they are invaluable for prioritizing which compounds to advance to more resource-intensive in vitro and in vivo testing. mdpi.commdpi.com
| Compound Class | Predicted Parameter | Typical Predicted Value/Observation | Reference |
|---|---|---|---|
| Biginelli-Derived Pyrimidines | Drug-likeness | Displayed drug-like in silico ADME parameters. | nih.gov |
| Pyrimidinic Selenoureas | Physicochemical Parameters (MW, logP, HBA, HBD) | Within recommended values for drug-likeness. | jclinical.org |
| Fluorinated Pyrimidines | Metabolic Stability | Fluorine can enhance metabolic stability. | nih.gov |
Biological Activity and Mechanistic Research of N Benzyl Pyrimidine Derivatives Preclinical Focus
General Overview of Pyrimidine (B1678525) Derivatives in Biological Systems and Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of essential biomolecules such as the nucleobases uracil (B121893), thymine, and cytosine, which are integral components of DNA and RNA. nih.govnih.gov This inherent biological relevance has made pyrimidine and its derivatives a privileged scaffold in drug discovery, with researchers exploring their potential for a wide array of therapeutic applications. nih.gov The six-membered ring containing two nitrogen atoms at positions 1 and 3 can be readily functionalized at various positions, allowing for the creation of large libraries of compounds with diverse physicochemical properties and biological targets.
The versatility of the pyrimidine scaffold has led to the development of numerous clinically approved drugs and a vast number of investigational compounds with a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects. The ability of pyrimidine derivatives to mimic endogenous molecules and interact with a wide range of biological targets, such as enzymes and receptors, underpins their therapeutic potential. nih.gov Consequently, the synthesis and biological evaluation of novel pyrimidine derivatives remain an active and promising area of research in the quest for new and more effective therapeutic agents.
Enzyme Inhibition Studies
The N-benzyl pyrimidine scaffold has been identified as a key pharmacophore in the development of potent and selective enzyme inhibitors. These compounds have shown promise in targeting enzymes implicated in cancer and inflammatory pathways.
Deubiquitinase Inhibition (e.g., USP1/UAF1 inhibition by N-benzyl-2-phenylpyrimidin-4-amine derivatives)
The deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1, plays a critical role in the DNA damage response and is considered a promising target for anticancer therapies. A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 complex. Through quantitative high-throughput screening and subsequent medicinal chemistry optimization, compounds with nanomolar inhibitory potency have been developed. A notable example from this class demonstrated a strong correlation between its inhibitory concentration (IC50) against USP1/UAF1 and its ability to increase the monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA) and decrease cell survival in non-small cell lung cancer cell lines. This research establishes the druggability of the USP1/UAF1 complex and highlights the potential of N-benzyl pyrimidine derivatives as a platform for developing novel anticancer agents.
Lipoxygenase (LOX) Inhibition (e.g., by N-benzyl-triazole-imine oxides)
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid mediators involved in inflammation. While not pyrimidine derivatives, the structurally related N-benzyl-triazole-imine oxides have been investigated for their LOX inhibitory activity. Certain compounds within this class have demonstrated potent inhibition of soybean LOX. For instance, a derivative featuring a 2,4-difluorophenyl motif was identified as a particularly strong inhibitor. The presence and number of fluorine atoms on the phenyl ring were found to significantly influence the inhibitory potency. This research suggests that the N-benzyl moiety, in combination with other heterocyclic systems, can be a valuable component in the design of novel anti-inflammatory agents targeting the LOX pathway.
Receptor and Transporter Modulation Investigations (e.g., EAAT2 modulator activity of related N-benzyl compounds)
Beyond enzyme inhibition, N-benzyl-containing compounds have also been explored for their ability to modulate the activity of membrane transporters, which are crucial for maintaining cellular homeostasis. The Excitatory Amino Acid Transporter 2 (EAAT2) is the primary transporter responsible for clearing the excitatory neurotransmitter glutamate (B1630785) from the synaptic cleft in the central nervous system. Dysregulation of glutamate levels is implicated in various neurological disorders.
Research into N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides has identified these compounds as positive allosteric modulators (PAMs) of EAAT2. Specifically, the (R)-enantiomer of one such derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been shown to enhance glutamate uptake in both primary glial cultures and in cells expressing EAAT2. This compound exhibited potent antiseizure activity in various in vivo models, suggesting a novel mechanism of action for anticonvulsant drugs. These findings underscore the potential of N-benzyl derivatives to modulate transporter function and offer new therapeutic avenues for neurological conditions characterized by glutamate excitotoxicity.
Anti-Proliferative and Anticancer Activity Research in Cell Lines
The anti-proliferative and anticancer properties of N-benzyl pyrimidine derivatives have been a significant focus of preclinical research, with studies demonstrating their efficacy against a range of cancer cell lines.
Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have shown notable activity against non-small cell lung cancer (NSCLC) cells, which is linked to their inhibition of the USP1/UAF1 deubiquitinase complex as previously mentioned.
In the context of glioblastoma , while direct studies on N-benzyl pyrimidine derivatives are limited, research has highlighted the importance of pyrimidine synthesis in the survival and proliferation of glioblastoma stem cells (GSCs). nih.gov Targeting pyrimidine metabolism has been shown to enhance the response to molecular therapies in GSC models, suggesting that pyrimidine derivatives could be a valuable class of compounds for further investigation in this challenging cancer. nih.gov
For breast cancer , novel hybrid molecules combining N-benzylbenzimidazole and pyrimidine moieties have been synthesized and evaluated. Certain compounds from this series exhibited significant anticancer activity against the human breast cancer cell line MDA-MB-231.
In colon cancer research, new series of pyrimidine derivatives bearing aryl urea (B33335) moieties have been designed and synthesized. One such compound displayed high cytotoxic activity against the SW480 colon cancer cell line, inducing apoptosis and cell cycle arrest at the G2/M phase. Additionally, a series of N-benzylpiperidinol derivatives have been discovered as potent inhibitors of USP7, showing significant in vivo antitumor efficacy in a colon cancer syngeneic mouse model.
With regard to prostate cancer , a novel thieno[2,3-d]pyrimidine (B153573) derivative, a class of compounds structurally related to N-benzyl pyrimidines, demonstrated strong inhibitory activity against the PC3 prostate cancer cell line.
The following table summarizes the anti-proliferative activity of various N-benzyl pyrimidine and related derivatives against different cancer cell lines.
Table 1: Anti-Proliferative Activity of N-Benzyl Pyrimidine and Related Derivatives
| Compound Class | Cancer Cell Line | Observed Effect |
|---|---|---|
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-small cell lung cancer | Decreased cell survival |
| N-benzylbenzimidazole-pyrimidine hybrids | MDA-MB-231 (Breast) | Significant anticancer activity |
| Pyrimidine derivatives with aryl urea moieties | SW480 (Colon) | High cytotoxic activity, apoptosis induction |
| N-benzylpiperidinol derivatives | MC38 (Colon - in vivo) | Significant antitumor efficacy |
Antimicrobial Activity Evaluations (In Vitro)
The emergence of multidrug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Thieno[2,3-d]pyrimidines, a class of fused pyrimidine derivatives, have been investigated for their antimicrobial properties.
Several studies have reported the synthesis and in vitro evaluation of thieno[2,3-d]pyrimidine derivatives against a range of bacterial and fungal pathogens. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain thieno[2,3-d]pyrimidinediones displayed potent activity against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The antimicrobial activity is believed to be influenced by the nature and position of substituents on the thieno[2,3-d]pyrimidine core. These findings suggest that the thieno[2,3-d]pyrimidine scaffold is a promising starting point for the development of new antibacterial agents.
Table 2: In Vitro Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Subclass | Target Microorganism | Key Findings |
|---|---|---|
| Thieno[2,3-d]pyrimidinediones | MRSA, VRE | Potent activity against multi-drug resistant Gram-positive bacteria. |
| General Thieno[2,3-d]pyrimidines | Gram-positive and Gram-negative bacteria | Broad-spectrum activity observed. |
Antileishmanial Activity Assessments (In Vitro, e.g., N-benzyl-1H-benzimidazol-2-amine derivatives)
Leishmaniasis is a parasitic disease for which the development of new, effective drugs is a pressing need due to the limitations of current therapies, such as adverse side effects. nih.gov In the search for novel antileishmanial agents, various heterocyclic compounds, including pyrimidine and benzimidazole (B57391) derivatives, have been investigated. nih.govnih.govorientjchem.orgmdpi.commdpi.comscilit.com
A study focusing on N-benzyl-1H-benzimidazol-2-amine derivatives evaluated a series of 28 compounds for their in vitro activity against several Leishmania species. nih.gov Two compounds from this series, designated as compounds 7 and 8, demonstrated significant antileishmanial activity with low cytotoxicity compared to reference drugs like miltefosine (B1683995) and amphotericin B. nih.gov Compound 7 was particularly effective against L. braziliensis promastigotes, showing higher activity than compound 8 and slightly lower activity than miltefosine. nih.gov Both compounds 7 and 8 displayed IC₅₀ values in the micromolar range against the amastigote forms of L. mexicana and L. braziliensis. nih.gov Notably, compound 8 exhibited the highest selectivity index against both promastigote and amastigote stages of L. mexicana. nih.gov
Further investigation into the mechanism of action suggested that these compounds might exert their effect by inhibiting the enzyme arginase. Compound 8 was found to inhibit the activity of recombinant L. mexicana arginase (LmARG) by 68.27%, identifying it as a potential therapeutic target. nih.gov Molecular docking studies supported this, indicating a possible mechanism by which this compound exerts its inhibitory effect. nih.gov These findings highlight the potential of N-benzyl benzimidazole derivatives as a scaffold for developing more potent antileishmanial drugs. nih.gov
Other research has also pointed to the potential of pyrimidine-containing compounds as antileishmanial agents. nih.govorientjchem.orgnih.gov For instance, a series of p-nitrobenzenesulfonamides incorporating a pyrimidine moiety showed significant activity against Leishmania infantum promastigotes and demonstrated a substantial reduction in parasite burden in a mouse model. nih.gov
| Compound/Drug | Organism | Stage | IC₅₀ (µM) |
| Compound 7 | L. mexicana | Promastigote | 1.83 |
| Amastigote | 1.34 | ||
| L. braziliensis | Promastigote | 0.94 | |
| Amastigote | 2.05 | ||
| L. donovani | Promastigote | 5.34 | |
| Compound 8 | L. mexicana | Promastigote | 2.50 |
| Amastigote | 1.87 | ||
| L. braziliensis | Promastigote | 2.39 | |
| Amastigote | 3.54 | ||
| L. donovani | Promastigote | 6.27 | |
| Miltefosine | L. mexicana | Promastigote | 2.13 |
| Amastigote | 0.98 | ||
| L. braziliensis | Promastigote | 1.48 | |
| Amastigote | 1.83 | ||
| L. donovani | Promastigote | 1.07 | |
| Amphotericin B | L. mexicana | Promastigote | 0.10 |
| Amastigote | 0.05 | ||
| L. braziliensis | Promastigote | 0.08 | |
| Amastigote | 0.04 | ||
| L. donovani | Promastigote | 0.07 |
Data sourced from: PubMed nih.gov
Antioxidant and Anti-inflammatory Properties (In Vitro)
Pyrimidine derivatives are recognized for a wide range of pharmacological effects, including antioxidant and anti-inflammatory activities. nih.govorientjchem.orgnih.govresearchgate.netnih.govnih.govresearchgate.netnih.gov The anti-inflammatory mechanism of many pyrimidine-based compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins. nih.govtandfonline.com
In vitro studies have demonstrated the potential of various pyrimidine derivatives. For example, a series of 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid derivatives were evaluated for their COX-1 and COX-2 inhibitory activity. tandfonline.com One compound, 2a , showed excellent COX-2 inhibitory activity with an IC₅₀ value of 3.5 µM. tandfonline.com Another study on novel pyrimidine acrylamides identified two highly potent inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory pathways, with IC₅₀ values of 10.7 µM and 1.1 µM. nih.gov
The antioxidant properties of pyrimidine derivatives are often assessed using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. nih.govnih.govresearchgate.net A series of N'-(substituted)-N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives showed good antioxidant activity in the DPPH assay. researchgate.net Similarly, certain pyrimidopyrimidine derivatives demonstrated strong antioxidant effects, attributed to their ability to protect red blood cells from hemolysis. nih.gov
Research on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (nitrones) revealed their potential as both antioxidants and anti-inflammatory agents. mdpi.com Nitrone 10c , which has a 2,4-difluorophenyl group, was the most potent LOX inhibitor with an IC₅₀ of 10 µM. mdpi.com The antioxidant capacity of these nitrones varied based on the substitution on the aryl ring, with fluorinated derivatives showing high interaction with the DPPH radical. mdpi.com
| Compound | Assay | Activity/Result |
| Compound 2a (1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid) | COX-2 Inhibition | IC₅₀ = 3.5 µM tandfonline.com |
| Nitrone 10c (N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide) | LOX Inhibition | IC₅₀ = 10 µM mdpi.com |
| Pyrimidine Acrylamide Derivative | LOX Inhibition | IC₅₀ = 1.1 µM nih.gov |
| Nitrone 10b, 10c, 10d (Fluorinated nitrones) | DPPH Scavenging | 79-96% inhibition after 60 min mdpi.com |
Structure-Activity Relationship (SAR) Derivations from Preclinical Biological Data
The biological activity of N-benzyl pyrimidine derivatives is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies help to understand how different parts of the molecule contribute to its potency and efficacy. researchgate.netnih.gov
The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. researchgate.net Altering the substituents on the pyrimidine core can drastically change the compound's pharmacological profile. For instance, in the development of USP1/UAF1 deubiquitinase inhibitors, replacing a quinazoline (B50416) core with a pyrimidine was tolerated and led to a compound with comparable potency. nih.gov Further modifications showed that introducing a methyl group at the 5-position of the pyrimidine ring doubled the potency, whereas moving the methyl group to the 6-position resulted in a threefold decrease in potency, highlighting a significant regioisomeric effect. nih.gov
In the context of anti-inflammatory activity, SAR studies of various pyrimidine derivatives have shown that the nature and position of substituents govern their COX inhibitory effects. nih.gov The presence of specific groups can enhance selectivity for COX-2 over COX-1, which is a desirable feature for anti-inflammatory drugs. nih.govtandfonline.com
Modifications to the N-benzyl portion of the molecule also play a crucial role in determining biological potency. In studies of N-benzylcytisine derivatives for antileishmanial activity, it was found that halogenation of the benzyl (B1604629) ring enhanced potency. bohrium.com Specifically, bromo- and chloro-derivatives were more active than their hydroxylated or methoxylated counterparts, while a nitro group substitution tended to decrease or eliminate activity. bohrium.com
Similarly, in a series of anthranyl phenylhydrazides tested for antileishmanial activity, halogenation with chlorine or bromine at the para-position of the phenyl ring increased activity. mdpi.com For the N-benzyl-triazole nitrones, substitutions on the aryl ring directly influenced their antioxidant and anti-inflammatory (LOX inhibitory) potential. mdpi.com The presence of a fluorine atom was a key structural feature for the most potent LOX inhibitors in that series. mdpi.com Conversely, for some pyrimidine derivatives, the conversion of an amide nitrogen to an N-benzyl derivative led to a decrease in anti-inflammatory activity, indicating that the role of the N-benzyl moiety is highly dependent on the specific molecular scaffold and biological target. nih.gov
Regioisomerism, which concerns the different spatial arrangements of substituents on a molecule, can have a profound effect on the biological profiles of N-benzyl pyrimidine derivatives. As previously mentioned in section 4.8.1, moving a methyl group from the 5-position to the 6-position of the pyrimidine ring in a series of USP1/UAF1 inhibitors caused a significant drop in activity, demonstrating a clear regioisomeric effect. nih.gov
While direct comparative studies between N-benzyl-2,6-difluoropyrimidin-4-amine and its regioisomer N-benzyl-4,6-difluoropyrimidin-2-amine are not detailed in the reviewed literature, the principles of SAR strongly suggest that such a structural change would likely lead to different biological activities. The positions of the fluorine atoms and the point of attachment of the N-benzylamino group are critical for the molecule's interaction with biological targets. The electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule would be altered, likely resulting in a different pharmacological profile. This underscores the importance of precise positional chemistry in the design of bioactive molecules. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomer Ratio Determination and Structural Confirmation in Synthetic Pathways
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of N-benzyl-2,6-difluoropyrimidin-4-amine. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and is crucial for confirming the specific substitution pattern on the pyrimidine (B1678525) ring, thereby distinguishing it from potential regioisomers.
In a typical ¹H NMR spectrum, the protons of the benzyl (B1604629) group would be readily identifiable. The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet or a doublet if coupled to the amine proton, typically in the range of 4.5-4.7 ppm. mdpi.com The aromatic protons of the phenyl ring would present as a multiplet in the 7.2-7.4 ppm region. mdpi.com The single proton on the pyrimidine ring (H-5) would also give a characteristic signal, and the amine (N-H) proton would appear as a broad signal whose chemical shift is concentration-dependent. libretexts.org
¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. Distinct signals would be expected for the methylene carbon, the carbons of the phenyl ring, and the three unique carbons of the difluoropyrimidine ring. The carbons bonded to fluorine (C-2 and C-6) would exhibit large carbon-fluorine coupling constants (¹JCF), a key diagnostic feature.
Crucially, ¹⁹F NMR spectroscopy serves as a powerful probe for confirming the structure of fluorinated compounds. nih.govrsc.org For this compound, the two fluorine atoms at the C-2 and C-6 positions are chemically equivalent, and would thus be expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift and coupling constants of this signal are highly sensitive to the electronic environment, providing definitive evidence of the substitution pattern. nih.govrsc.orghuji.ac.il This technique is particularly vital for ruling out the formation of isomeric side-products during synthesis, such as N-benzyl-4,6-difluoropyrimidin-2-amine, which would present a distinctly different ¹⁹F NMR spectrum.
Table 1: Predicted ¹H and ¹⁹F NMR Spectral Data for this compound This table is predictive and based on typical chemical shifts for similar structural motifs.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.2-7.4 | Multiplet | Phenyl-H (5H) |
| ¹H | ~6.5-7.0 | Singlet/Triplet | Pyrimidine-H5 (1H) |
| ¹H | ~5.0-6.0 | Broad Singlet | N-H (1H) |
| ¹H | ~4.5-4.7 | Doublet | CH₂ (2H) |
| ¹⁹F | Varies | Singlet | C2-F, C6-F (2F) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. In accordance with the "nitrogen rule," a molecule with an odd number of nitrogen atoms, such as this compound (three nitrogen atoms), is expected to have an odd nominal molecular weight. The resulting mass spectrum would display a molecular ion peak (M⁺) that confirms this calculated mass.
Under electron ionization (EI) or collision-induced dissociation (CID), the molecule undergoes predictable fragmentation. nih.gov Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: The most characteristic fragmentation for N-benzyl amines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a phenyl radical and formation of a stable iminium cation.
Benzylic Cleavage: Cleavage of the benzyl C-N bond is highly probable, resulting in the formation of the very stable benzyl cation or tropylium (B1234903) ion at m/z 91. This is often a prominent peak in the mass spectra of benzyl-containing compounds. nih.gov
Ring Fragmentation: The difluoropyrimidine ring can also undergo fragmentation, leading to the loss of neutral molecules like HCN or fluorine-containing fragments.
The analysis of these fragments allows for the piece-by-piece reconstruction of the molecule's structure, providing strong corroborating evidence for the identity of the compound. youtube.comnih.govdocbrown.infoyoutube.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and based on common fragmentation patterns.
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 235 | [C₁₁H₉F₂N₃]⁺ | Molecular Ion (M⁺) |
| 144 | [C₅H₂F₂N₃]⁺ | Loss of benzyl group |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation from C-N cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, confirming the successful formation of this compound from its precursors. The IR spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of its chemical bonds.
For this compound, the following characteristic absorption bands would be expected:
N-H Stretch: As a secondary amine, a single, moderately sharp absorption band is expected in the region of 3350-3310 cm⁻¹. libretexts.orgorgchemboulder.com The presence of this peak confirms the amine functionality, and its singularity distinguishes it from a primary amine which would show two peaks. libretexts.orgrockymountainlabs.com
Aromatic C-H Stretch: Absorption bands corresponding to the C-H stretching of the benzene (B151609) ring would appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The methylene (-CH₂-) group would show C-H stretching absorptions just below 3000 cm⁻¹.
C=N and C=C Stretches: The pyrimidine ring contains both C=N and C=C bonds, which would result in a series of absorptions in the 1650-1450 cm⁻¹ region.
C-N Stretch: The stretching vibration of the aromatic C-N bond is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.comwikieducator.org
C-F Stretch: The carbon-fluorine bonds give rise to very strong and characteristic absorptions in the fingerprint region, typically between 1400 and 1000 cm⁻¹.
The presence of the N-H stretch alongside the aromatic and C-F stretches, and the absence of absorptions characteristic of starting materials, provides strong evidence for the successful synthesis of the target product.
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound This table is predictive and based on established IR correlation charts.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3310 | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrimidine) |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| 1650 - 1450 | C=N and C=C Stretch | Pyrimidine Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| 1400 - 1000 | C-F Stretch | Aryl Fluoride (B91410) |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
Analysis of a suitable single crystal would reveal:
Unambiguous Connectivity: Confirmation that the benzyl group is attached to the nitrogen at the C4-position of the 2,6-difluoropyrimidine ring.
Molecular Geometry: Precise measurements of all bond lengths and angles, including the C-F, C-N, and C-C bond distances. It would also reveal the planarity of the pyrimidine ring.
Conformation: The dihedral angle between the plane of the pyrimidine ring and the phenyl ring of the benzyl substituent would be determined, describing the rotational orientation of the benzyl group.
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, analysis would likely reveal key interactions such as hydrogen bonding between the amine proton (N-H) of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule. mdpi.com Additionally, π–π stacking interactions between the electron-deficient difluoropyrimidine ring and the electron-rich phenyl ring of adjacent molecules may be observed, playing a significant role in the crystal packing. researchgate.netresearchgate.net
Table 4: Representative Crystallographic Data Table This table presents typical parameters obtained from an X-ray crystallography experiment and is based on data for similar heterocyclic compounds. mdpi.com
| Parameter | Example Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~8.5 - 9.5 |
| b (Å) | ~9.0 - 11.0 |
| c (Å) | ~17.0 - 19.0 |
| β (°) | ~90.0 - 95.0 |
| Volume (ų) | ~1400 - 1600 |
| Z (Molecules per unit cell) | 4 |
Potential Applications and Future Research Directions
N-benzyl-2,6-difluoropyrimidin-4-amine as a Versatile Synthetic Intermediate and Chemical Scaffold for Diverse Analogue Synthesis
The N-benzyl pyrimidine (B1678525) core structure serves as a privileged scaffold in medicinal chemistry, providing a robust foundation for the synthesis of diverse molecular analogues. The structure of this compound is particularly amenable to modification, allowing chemists to systematically alter its components to explore structure-activity relationships (SAR).
The versatility of this scaffold is demonstrated in the development of inhibitors for the deubiquitinating enzyme complex USP1/UAF1, a promising target for anticancer therapies. nih.govacs.org Researchers have synthesized a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, starting from a core similar to this compound, to optimize inhibitory potency. nih.gov By making targeted modifications to both the pyrimidine core and the N-benzyl group, it is possible to fine-tune the compound's properties. For instance, substitutions on the pyrimidine ring, such as adding methyl, furan, or various functional groups like methoxy (B1213986) (OMe) and fluorine (F), have been shown to maintain or enhance potency against USP1/UAF1. acs.org
The benzyl (B1604629) group itself is a key modulator of activity and properties. Its replacement with other moieties or substitutions upon its phenyl ring can significantly impact biological activity and pharmacokinetic profiles, such as solubility and metabolic stability. acs.orgvulcanchem.com This adaptability makes the N-benzyl pyrimidine framework a powerful tool for generating large libraries of compounds for high-throughput screening and lead optimization in drug discovery. acs.org
Table 1: Example of Structure-Activity Relationship (SAR) for N-Benzyl Pyrimidine Derivatives Targeting USP1/UAF1 acs.org
This table is illustrative of the types of modifications made to the pyrimidine scaffold and their general effect on inhibitory potency, based on findings from related compounds.
| Modification on Pyrimidine Core (at C5/C6) | Substitution on Phenyl Ring (at C2) | Resulting Potency (IC₅₀) |
| 5-Methyl | 2-Isopropylphenyl | 70 nM |
| 6-Methyl | 2-Isopropylphenyl | 210 nM |
| 5,6-Dimethyl | 2-Isopropylphenyl | 120 nM |
| 5-Fluoro | 2-Isopropylphenyl | 110 nM |
| 5-Methoxy | 2-Isopropylphenyl | 70 nM |
Strategies for Enhancing Regioselectivity in Pyrimidine Synthesis
The synthesis of specifically substituted pyrimidines like this compound hinges on achieving high regioselectivity, which is the ability to control the position at which chemical reactions occur. In the pyrimidine ring, the carbon atoms at positions 2, 4, 5, and 6 have different reactivities, which can be exploited for selective synthesis.
For di-halogenated pyrimidines, which are common precursors, nucleophilic aromatic substitution (SNAr) is a primary method for introducing substituents. researchgate.net The electron-deficient nature of the pyrimidine ring facilitates these reactions. Research has shown that in 2,4-dichloropyrimidines, nucleophilic attack by amines and other nucleophiles strongly favors the C-4 position over the C-2 position. researchgate.net This inherent preference is a key strategy for selectively introducing a group, such as a benzylamine (B48309), at the 4-position while leaving the halogen at the 2-position available for subsequent reactions, like a Suzuki coupling to add a phenyl group. acs.org
General strategies to enhance regioselectivity in pyrimidine synthesis include:
Controlling Reaction Conditions: Temperature, solvent, and the nature of the base can influence which position on the ring is most reactive.
Use of Organometallic Reagents: Organolithium reagents have been used to prepare specific chlorinated pyrimidine derivatives, demonstrating controlled substitution. researchgate.net
Microwave-Assisted Synthesis: This technique can offer high yields and eliminate the need for intermediate workups, sometimes improving selectivity. mdpi.com
Protecting Groups: Temporarily blocking one reactive site to direct a reaction to another desired site.
Understanding and controlling these factors are crucial for the efficient and predictable synthesis of complex pyrimidine derivatives.
Exploration of Diverse Pharmacological Targets for N-Benzyl Pyrimidine Derivatives
The N-benzyl pyrimidine scaffold has proven to be a fertile ground for discovering inhibitors of a wide range of pharmacological targets, extending well beyond a single biological pathway. This diversity underscores the scaffold's potential in treating various diseases. gsconlinepress.com
Notable targets for which N-benzyl pyrimidine derivatives have shown activity include:
USP1/UAF1 Deubiquitinase: As mentioned, derivatives of N-benzyl-2-phenylpyrimidin-4-amine are potent inhibitors of this complex, which is a key regulator of the DNA damage response, making it a target for non-small cell lung cancer therapies. nih.govacs.org
Epidermal Growth Factor Receptor (EGFR) Kinase: Fused pyrimidine systems incorporating an N-benzyl group have been investigated as EGFR inhibitors. nih.gov EGFR is a well-established target in oncology, and its inhibition can halt the proliferation of cancer cells.
Bone Morphogenetic Protein 2 (BMP2)/SMAD1 Signaling Pathway: Certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis by activating this pathway. nih.gov This suggests potential applications in treating osteoporosis and promoting bone healing.
Kinases (e.g., Abl1): A pyrimidine-imidazole scaffold featuring a benzyl group has demonstrated inhibitory activity against Abl1 kinase, a target relevant to chronic myeloid leukemia. vulcanchem.com
Table 2: Pharmacological Targets of N-Benzyl Pyrimidine Derivatives
| Pharmacological Target | Therapeutic Area | Example Scaffold | Reference(s) |
|---|---|---|---|
| USP1/UAF1 | Cancer (Non-Small Cell Lung) | N-benzyl-2-phenylpyrimidin-4-amine | nih.gov, acs.org |
| EGFR Tyrosine Kinase | Cancer | N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine | nih.gov |
| BMP2/SMAD1 Pathway | Bone Disorders (Osteoporosis) | Substituted pyrimidine derivatives | nih.gov |
Integration of Computational and Experimental Approaches in Future Drug Design and Discovery Pipelines
Modern drug discovery increasingly relies on a synergistic combination of computational and experimental methods to accelerate the identification and optimization of new drug candidates. mdpi.comnih.gov This integrated approach is particularly well-suited for scaffolds like N-benzyl pyrimidine derivatives.
The typical pipeline involves several stages:
Data Collection and Model Building: A dataset of known pyrimidine analogues and their biological activities is compiled. mdpi.com This data is used to build predictive models using techniques like 3-D Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore mapping, which identify the key molecular features required for biological activity. mdpi.com
Virtual Screening and Molecular Docking: Large chemical databases are screened computationally to identify novel compounds that fit the predictive model. mdpi.com Molecular docking is then used to predict how these compounds might bind to the 3D structure of a protein target, estimating their binding affinity and mode of interaction. nih.gov
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of promising candidates. nih.gov This early-stage analysis helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles.
Synthesis and Experimental Validation: The most promising candidates identified through computational analysis are then synthesized in the lab. acs.org Their actual biological activity and properties are tested through in vitro experiments, and the results are used to refine the computational models in an iterative cycle. acs.org
This integrated pipeline minimizes the time and resources spent on synthesizing and testing compounds with a low probability of success, making the drug discovery process more efficient. nih.govmdpi.com
Potential Role in Material Science as a Precursor for Functional Polymers and Compounds
While the primary focus for pyrimidine derivatives has been in medicine, their unique chemical structures also offer potential in the field of material science. mdpi.com The ability to form well-defined structures with specific electronic and hydrogen-bonding properties makes them attractive building blocks for functional materials.
One notable application is the synthesis of poly-tetrahydropyrimidine (P-THP) polymers. rsc.org These polymers have been created through multicomponent polymerizations and have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. rsc.org Such polymers can be used to create antibacterial coatings that prevent the formation of biofilms on surfaces or can be incorporated into textiles. For example, P-THP has been electrospun to create textiles with antibacterial properties, suggesting potential applications in medical fabrics or advanced filters like those in N95 masks. rsc.org The research into P-THP polymers demonstrates that the pyrimidine core can serve as a precursor for functional polymers with applications in public health and medicine. rsc.org
Q & A
Q. Table 2. Troubleshooting Spectral Contradictions
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Overlapping NMR Peaks | Use deuterated DMSO or higher-field NMR | |
| Unassigned Carbon Signals | DEPT-135 or HMBC experiments |
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation .
- Co-solvent Systems : Use DMSO/PBS (1:9 v/v) or cyclodextrin inclusion complexes .
- Salt Formation : Hydrochloride salts (e.g., as in compound 21 from ) enhance aqueous solubility.
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation times). For example, antifungal activity may vary with fungal strain (e.g., C. albicans vs. A. flavus) .
- Dose-Response Curves : Re-evaluate IC50/MIC values using standardized protocols (CLSI guidelines) .
Q. Table 3. Comparative Biological Activity (Hypothetical)
| Organism | MIC (µg/mL) | Assay Type | Reference |
|---|---|---|---|
| C. albicans | 62.5 | Broth microdilution | |
| S. aureus | >100 | Agar dilution |
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the compound’s mode of action via transcriptomic or proteomic profiling.
- In Vivo Efficacy : PK/PD studies in rodent models to assess bioavailability and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
